Cas no 28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)
![(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid structure](https://pt.kuujia.com/scimg/cas/28575-34-0x500.png)
28575-34-0 structure
Nome do Produto:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Propriedades químicas e físicas
Nomes e Identificadores
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- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-b...
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-meth
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
- ACETYL PEPSTATIN
- Acetyl-Pepstatin
- 5hvp
- Ac-Pepstain
- Ac-Val-Val-Sta-Ala-Sta
- N-Acetyl Pepstatin
- Pepsidin C
- Pepsidine C
- Pepstatin Ac
- Pepstatin acetate
- SCHEMBL10777706
- BDBM50368642
- Pepstatin A (acetate)
- Acetylpepstatin
- MFCD00214071
- 28575-34-0
- Pepstatin A, 1-(N-acetyl-L-valine)-
- J-017129
- CS-0033333
- AKOS027470304
- Pepsin inhibitor S-PI-D (8CI)
- DTXSID70182781
- S-PI (pepsin inhibitor)
- L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
- S-PI
- CHEMBL301728
- L-valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
- HY-P1436
- L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
- Pepsin inhibitor (Streptomyces naniwaensis)
- (3S,4S)-4-[(2S)-2-[(3S,4S)-4-[(2S)-2-[(2S)-2-acetamido-3-methylbutanamido]-3-methylbutanamido]-3-hydroxy-6-methylheptanamido]propanamido]-3-hydroxy-6-methylheptanoic acid
- DA-50147
- DA-50148
-
- MDL: MFCD00214071
- Inchi: InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)
- Chave InChI: WKYBEGDEGRCZNF-UHFFFAOYSA-N
- SMILES: C(NC(C(C)C)C(NC(C(C)C)C(NC(CC(C)C)C(O)CC(NC(C)C(NC(CC(C)C)C(O)CC(O)=O)=O)=O)=O)=O)(=O)C
Propriedades Computadas
- Massa Exacta: 643.41600
- Massa monoisotópica: 643.41562841g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 45
- Contagem de Ligações Rotativas: 20
- Complexidade: 1000
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 7
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 223Ų
- XLogP3: 1.7
Propriedades Experimentais
- PSA: 223.26000
- LogP: 2.39550
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Informações de segurança
- WGK Alemanha:3
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-5mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 5mg |
¥540.00 | 2022-09-02 | |
1PlusChem | 1P002W6S-5mg |
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) |
28575-34-0 | ≥ 98% (HPLC) | 5mg |
$574.00 | 2024-05-07 | |
1PlusChem | 1P002W6S-1mg |
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) |
28575-34-0 | ≥ 98% (HPLC) | 1mg |
$158.00 | 2024-05-07 | |
A2B Chem LLC | AB34228-1mg |
Acetyl-pepstatin |
28575-34-0 | ≥ 98% (HPLC) | 1mg |
$128.00 | 2024-04-20 | |
A2B Chem LLC | AB34228-5mg |
Acetyl-pepstatin |
28575-34-0 | ≥ 98% (HPLC) | 5mg |
$488.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-100mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 100mg |
¥5,399.10 | 2022-09-02 | |
abcr | AB478399-25 mg |
Acetyl-Pepstatin |
28575-34-0 | 25mg |
€200.20 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203802-1mg |
Acetyl-Pepstatin, |
28575-34-0 | 1mg |
¥1309.00 | 2023-09-05 | ||
A2B Chem LLC | AB34228-25mg |
Acetyl-pepstatin |
28575-34-0 | 25mg |
$80.00 | 2023-12-31 | ||
1PlusChem | 1P002W6S-25mg |
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) |
28575-34-0 | 25mg |
$75.00 | 2023-12-17 |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Literatura Relacionada
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David Kessel,Adelaida Segarra Arroyo Photochem. Photobiol. Sci. 2007 6 1290
28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid) Produtos relacionados
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